4-bromo-N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)benzamide
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Overview
Description
4-BROMO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a bromine atom, a dimethylamino group, and a pyridinyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of N,N-dimethylaniline to form 4-bromo-N,N-dimethylaniline, followed by a coupling reaction with a pyridinyl benzamide derivative. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions. The process is optimized to maximize yield and minimize waste, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of protective atmospheres and controlled temperatures is crucial to prevent degradation and ensure the stability of the final product.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and mild bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed under inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
4-BROMO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is investigated for its potential biological activity, including its interactions with proteins and enzymes.
Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting specific biological pathways.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-BROMO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to active sites, altering the function of the target molecules. This interaction can modulate various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N,N-dimethylaniline: Shares the bromine and dimethylamino groups but lacks the pyridinyl benzamide structure.
N,N-Dimethyl-4-bromoaniline: Similar in structure but with different functional groups attached to the benzene ring.
4-(Dimethylamino)phenylmagnesium bromide: Contains the dimethylamino group and bromine but is used primarily in Grignard reactions.
Uniqueness
4-BROMO-N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C21H20BrN3O |
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Molecular Weight |
410.3 g/mol |
IUPAC Name |
4-bromo-N-[[4-(dimethylamino)phenyl]methyl]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C21H20BrN3O/c1-24(2)19-12-6-16(7-13-19)15-25(20-5-3-4-14-23-20)21(26)17-8-10-18(22)11-9-17/h3-14H,15H2,1-2H3 |
InChI Key |
ZIBGXUSCNHIDCQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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